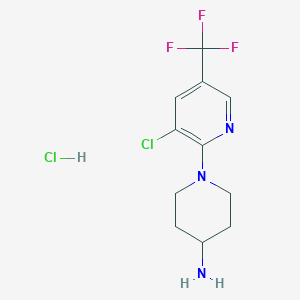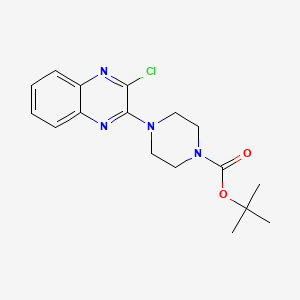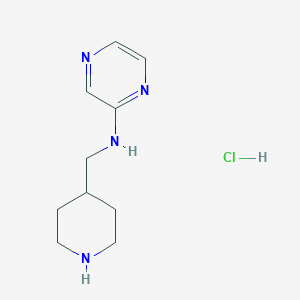![molecular formula C13H14N2O3 B1501119 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid CAS No. 1019354-66-5](/img/structure/B1501119.png)
3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid
描述
3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyanoethyl group attached to a phenyl carbamoyl group, which is further connected to a propanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid typically involves the reaction of phenyl isocyanate with cyanoethyl propanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved safety. The use of catalysts such as triethylamine can enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenyl carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and alkaline conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Cyanoethyl propanoic acid derivatives.
Reduction: Cyanoethyl propanoic amine derivatives.
Substitution: Substituted phenyl carbamoyl propanoic acid derivatives.
科学研究应用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Use in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl group can interact with nucleophilic sites, while the phenyl carbamoyl group can engage in hydrogen bonding and other non-covalent interactions. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
3-[(2-Cyanoethyl)amino]propanoic acid
3-[(2-Cyanoethyl)phenyl]propanoic acid
3-[(2-Cyanoethyl)carbamoyl]propanoic acid
Uniqueness: 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid is unique due to the presence of both the cyanoethyl and phenyl carbamoyl groups, which provide distinct chemical properties and reactivity compared to its similar compounds.
属性
IUPAC Name |
4-[N-(2-cyanoethyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c14-9-4-10-15(11-5-2-1-3-6-11)12(16)7-8-13(17)18/h1-3,5-6H,4,7-8,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYBBYZYJNDEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















